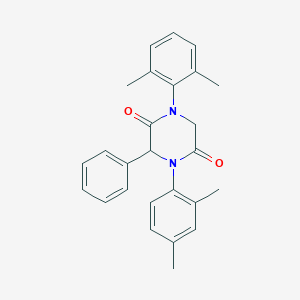![molecular formula C17H14ClN3O B349299 6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline CAS No. 438486-28-3](/img/structure/B349299.png)
6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a quinoline ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and quinoline rings, as well as the other functional groups . The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule . For example, the pyridine ring might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups and the overall structure of the molecule . For example, the presence of the pyridine and quinoline rings might influence its solubility and reactivity .科学的研究の応用
Medicinal Chemistry Applications
Quinoline and its derivatives, including quinoxalines, play a significant role in medicinal chemistry, offering a wide range of biological activities. These compounds have been found to possess anticancer, antimalarial, antibacterial, and antifungal properties. The structural versatility of quinoline allows for the development of novel bioactive molecules, with some derivatives being used as drugs for treating various diseases. For instance, quinine, one of the most famous quinoline alkaloids, has historically been an essential antimalarial drug. Recent studies continue to explore quinoline and quinazoline alkaloids for their therapeutic potential against diseases like cancer and malaria, highlighting the importance of these heterocycles in drug development (Shang et al., 2018).
Corrosion Inhibition
Quinoline derivatives are widely utilized as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding. This application is particularly relevant in protecting industrial equipment and infrastructure from corrosion, emphasizing the practical significance of quinoline derivatives beyond pharmaceuticals (Verma et al., 2020).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives are extensively researched for their applications in optoelectronic materials. These compounds are integral to the development of luminescent materials, electronic devices, and photovoltaic systems. Their incorporation into π-extended conjugated systems is highly valued for creating novel materials that exhibit photoluminescence and electroluminescence. Such materials are crucial for fabricating organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, underscoring the role of quinazoline derivatives in advancing optoelectronic technology (Lipunova et al., 2018).
Synthesis of Heterocycles
Quinoline and its derivatives serve as key intermediates in the synthesis of complex heterocyclic compounds. Propargylic alcohols, for example, are employed in generating pyridines, quinolines, and isoquinolines, showcasing the versatility of quinoline derivatives in organic synthesis. These synthetic strategies highlight the importance of quinoline derivatives in constructing polycyclic systems that are foundational to various chemical and pharmaceutical products (Mishra et al., 2022).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
6-chloro-3-(pyridin-3-ylmethyl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-15-7-13-10-21(9-12-3-1-5-19-8-12)11-22-17(13)16-14(15)4-2-6-20-16/h1-8H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLZODPSOTWAHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C3C=CC=NC3=C2OCN1CC4=CN=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Cyclopropyl-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one](/img/structure/B349220.png)
![10-Cyclopropyl-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one](/img/structure/B349222.png)
![3-benzyl-9-cyclopropyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B349224.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B349225.png)
![2-(benzylamino)-5-methyl-3-(3,4,5-trimethoxyphenyl)furo[3,2-c]quinolin-4(5H)-one](/img/structure/B349226.png)
![N-(4-acetyl-4'-chloro-1',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B349230.png)
![3-Cyclopropyl-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one](/img/structure/B349231.png)
![3-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate](/img/structure/B349236.png)
![6-Benzyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B349239.png)
![3-Isobutyl-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B349244.png)
![3-(4-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B349251.png)
![2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B349252.png)
![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)biphenyl-4-carboxamide](/img/structure/B349253.png)